

A Comparative Guide to Pridinol Mesylate Analysis: HPLC and Volumetric Methods

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Compound of Interest

Compound Name: *Pridinol hydrochloride*

Cat. No.: *B1210197*

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For researchers and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and volumetric methods for the analysis of Pridinol Mesylate, a centrally acting muscle relaxant. The information presented herein is compiled from validated analytical methods to assist in selecting the most suitable approach for quality control and research purposes.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters for different analytical methods used for the determination of Pridinol Mesylate.

Table 1: HPLC Method Validation Data

Parameter	HPLC Method 1	HPLC Method 2	HPLC Method 3
Linearity Range	0.1-1.5 mg/mL	2.0-60.0 µg/mL	0.44-24.70 µg (injected)
Correlation Coefficient (r)	0.9983[1][2]	>0.99[3]	0.9995[4]
Accuracy (% Recovery)	99.1-102.7%[1][3]	98.22-102.96%[3]	Mean recovery: 100.2%[4]
Precision (RSD)	Repeatability RSD ≤ 1.5%[1][3]	Inter and Intra-day RSD within acceptance limits[3]	1.0%[4]

Table 2: Alternative Method Validation Data - Volumetric Titration

Parameter	Volumetric Method
Linearity Range	25-125% (w/v)
Correlation Coefficient (r)	0.9998[4]
Accuracy (% Recovery)	Mean recovery and RSD were comparable to HPLC[4]
Precision (RSD)	0.2%[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Methods

HPLC Method 1: Stability-Indicating Assay[1][2]

- Column: C18
- Mobile Phase: A mixture of Methanol, 2-propanol, and 50mM potassium phosphate solution (pH 6.0) in a ratio of 51:9:40 (v/v/v).[1][2]

- Flow Rate: 1.0 mL/min.[1][2]
- Detection: UV at 220 nm.[1][2]
- Quantification: Based on peak area.

HPLC Method 2: Determination of Process-Related Impurities[3][5]

- Column: C18
- Mobile Phase: A mixture of 50mM potassium phosphate buffer (pH 6.4), Methanol, and 2-propanol in a ratio of 20:69:11 (v/v/v).[5]
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV at 245 nm.[5]
- Quantification: Based on peak area.

HPLC Method 3: Assay in Raw Material[4][6]

- Column: C18.[4][6]
- Mobile Phase: A mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate (pH 5.0) in a ratio of 1:2 (v/v).[4][6]
- Flow Rate: 0.8 mL/min.[4][6]
- Detection: UV at 258 nm.[4][6]
- Quantification: Based on peak area.[4][6]

Alternative Method: Volumetric Titration[4]

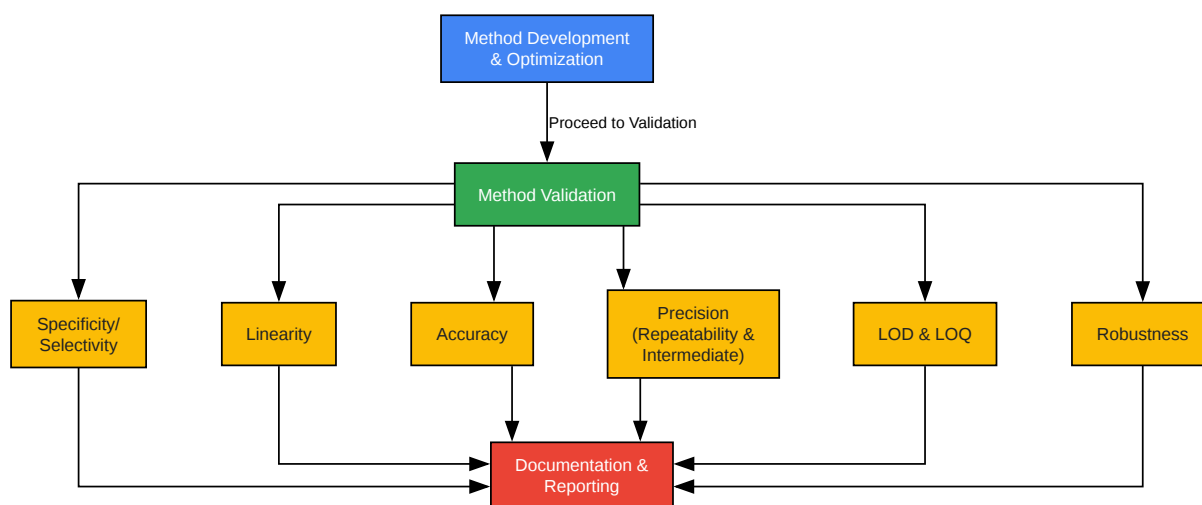
This method is based on the reaction of Pridinol Mesylate with sodium lauryl sulphate in diluted sulfuric acid.

- Titrant: 0.01 N Sodium Lauryl Sulphate.

- Indicator: Dimethyl yellow.[4]
- Procedure: An accurately weighed amount of Pridinol Mesylate is dissolved in distilled water and 10% (w/v) sulfuric acid. Dichloromethane and the indicator are added, and the solution is titrated with sodium lauryl sulphate until the organic layer changes color from yellow to red-orange.[4]

Methodology Visualization

The following diagram illustrates the typical workflow for the validation of an HPLC method for Pridinol analysis, in accordance with ICH guidelines.



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Caption: Workflow for HPLC Method Validation.

In addition to HPLC and volumetric titration, other analytical techniques such as UV-Vis spectrophotometry, including derivative and Q-absorbance ratio methods, have been developed for the simultaneous determination of Pridinol Mesylate in combination with other drugs like Diclofenac Sodium.[7] These methods offer alternative approaches, particularly for

formulations containing multiple active ingredients. Furthermore, green analytical methods using chemometrics have been explored for dissolution monitoring of Pridinol in combination products.[8] The choice of method will ultimately depend on the specific application, available instrumentation, and regulatory requirements.

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